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Compound of Interest

Compound Name: SB-649868

Cat. No.: B1680840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on SB-649868, a dual

orexin receptor antagonist (DORA). It is designed to assist researchers in understanding and

potentially replicating key experiments by presenting quantitative data, detailed experimental

protocols, and visual representations of the underlying biological pathways.

Mechanism of Action: Targeting the Orexin System
SB-649868 functions by competitively blocking the binding of the neuropeptides orexin-A and

orexin-B to their receptors, OX1R and OX2R.[1][2] The orexin system is a central mediator of

wakefulness, and by inhibiting this signaling, SB-649868 promotes sleep.[1][3] This mechanism

of action is distinct from traditional hypnotics that commonly target the GABAergic system.[3][4]

Quantitative Efficacy Data
The following tables summarize the key quantitative findings from clinical trials investigating the

effects of SB-649868 on objective sleep parameters measured by polysomnography (PSG).

Table 1: Effects of SB-649868 on Sleep Parameters in
Patients with Primary Insomnia
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Dose

Change in Latency
to Persistent Sleep
(LPS) vs. Placebo
(minutes)

Change in Wake
After Sleep Onset
(WASO) vs.
Placebo (minutes)

Change in Total
Sleep Time (TST)
vs. Placebo
(minutes)

10 mg
Statistically significant

reduction[5]

Not statistically

significant[5]
+22[5]

30 mg
Statistically significant

reduction[5]

Statistically significant

reduction[5]

Statistically significant

increase[5]

60 mg
Statistically significant

reduction[5]

Statistically significant

reduction[5]
+70[5]

Data from a multicenter, randomized, double-blind, placebo-controlled crossover study in 52

male subjects with primary insomnia.[5]

Table 2: Comparison of SB-649868 and Zolpidem in a
Model of Situational Insomnia

Treatment

Change in
Total Sleep
Time (TST) vs.
Placebo
(minutes)

Change in
Wake After
Sleep Onset
(WASO) vs.
Placebo
(minutes)

Change in
Latency to
Persistent
Sleep (LPS)
vs. Placebo
(minutes)

Effect on REM
Sleep Duration

SB-649868 (10

mg)
+17[6]

Not statistically

significant[6]

Statistically

significant

reduction[6]

No significant

change[6]

SB-649868 (30

mg)
+31[6] -14.7[6]

Statistically

significant

reduction[6]

Increased[6]

Zolpidem (10

mg)
+11[6]

Not statistically

significant[6]

Not statistically

significant[6]
Reduced[6]
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Data from a randomized, double-blind, placebo-controlled, four-period crossover study in 51

healthy male volunteers in a traffic noise model of situational insomnia.[6]

Experimental Protocols
Polysomnography (PSG) Assessment
Objective: To objectively measure sleep parameters.

Methodology:

Subjects were monitored in a sleep laboratory for at least two consecutive nights.[5]

Standard PSG recordings included electroencephalography (EEG), electrooculography

(EOG), and electromyography (EMG) to monitor brain waves, eye movements, and muscle

activity, respectively.[2]

Key parameters analyzed include:

Latency to Persistent Sleep (LPS): Time from "lights out" to the first 20 consecutive

epochs of stage 2 sleep.[5]

Wake After Sleep Onset (WASO): Total time spent awake from the onset of persistent

sleep until the final awakening.[5]

Total Sleep Time (TST): The total duration of all sleep stages.[5]

Sleep Stages: Duration and percentage of time spent in different sleep stages (N1, N2,

N3/Slow Wave Sleep, and REM).[2]

Data were scored by trained technicians blinded to the treatment condition.[5]

Next-Day Residual Effects Assessment
Objective: To evaluate potential cognitive and psychomotor impairment the morning after drug

administration.

Methodology:
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A battery of validated cognitive tests was administered at "lights on" after the PSG recording.

[5]

Tests included:

Digit Symbol Substitution Test (DSST): Assesses information processing, concentration,

and psychomotor performance.[5]

Modified Verbal Learning Memory Test: Evaluates verbal memory and learning.[5]

Vital signs and subjective assessments of sleepiness (e.g., using visual analog scales) were

also collected.[5]

Visualizing the Mechanism and Workflow
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Caption: Orexin signaling pathway promoting wakefulness and its inhibition by SB-649868.

Clinical Trial Workflow for SB-649868 Efficacy
Assessment
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Caption: Generalized workflow for a crossover clinical trial evaluating SB-649868.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1680840?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6031739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6031739/
https://academic.oup.com/sleep/article/35/8/1097/2558923
https://pmc.ncbi.nlm.nih.gov/articles/PMC3904252/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3904252/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3872321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3872321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3397789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3397789/
https://pubmed.ncbi.nlm.nih.gov/22237311/
https://pubmed.ncbi.nlm.nih.gov/22237311/
https://pubmed.ncbi.nlm.nih.gov/22237311/
https://www.benchchem.com/product/b1680840#replicating-published-findings-on-sb-649868
https://www.benchchem.com/product/b1680840#replicating-published-findings-on-sb-649868
https://www.benchchem.com/product/b1680840#replicating-published-findings-on-sb-649868
https://www.benchchem.com/product/b1680840#replicating-published-findings-on-sb-649868
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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